molecular formula C15H17F2NO3 B2663114 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902927-17-6

3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2663114
CAS No.: 1902927-17-6
M. Wt: 297.302
InChI Key: SDAWJUCRSGGNIF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and neuroscience research. This compound features a benzamide core substituted with 3,4-difluoro groups and linked to an octahydrobenzo[b][1,4]dioxin moiety, a scaffold known to be present in biologically active molecules . Compounds containing the octahydrobenzo[b][1,4]dioxin structure have been investigated as potent and selective antagonists for dopamine receptor subtypes . Specifically, research indicates that such compounds can exhibit high binding affinity and over a thousand-fold selectivity for dopamine D4 receptors compared to D2 and D3 receptors . This selective activity makes related benzamide compounds valuable tools for researchers studying the physiological role of D4 receptors in the brain, which is implicated in cognitive and emotional processes, and for exploring new therapeutic targets for central nervous system (CNS) disorders . The incorporation of the 3,4-difluorobenzamide component is a common strategy in drug discovery to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability . Researchers can utilize this high-purity compound for in vitro binding assays, functional activity studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWJUCRSGGNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC(=C(C=C3)F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:

    Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.

    Introduction of the Difluoro Substituents: The difluoro groups are introduced via electrophilic aromatic substitution using reagents such as fluorine gas or difluoromethylating agents.

    Amidation Reaction: The final step involves the coupling of the difluoro-substituted benzoyl chloride with the octahydrobenzo[b][1,4]dioxin amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the benzamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Dihydrobenzo[b][1,4]dioxin Moieties

Several compounds sharing the benzo[b][1,4]dioxin scaffold but differing in substitution patterns and linkers have been synthesized and characterized:

4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • Structure : Differs by having a 4-chloro substituent on the benzamide and a partially unsaturated (2,3-dihydro) dioxin ring.
  • Synthesis : Prepared via coupling of 4-chlorobenzoyl chloride with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine .
  • Key Differences: The chloro substituent may increase molecular weight (vs. The unsaturated dioxin ring introduces conformational rigidity compared to the saturated octahydro variant, possibly affecting target engagement .
Oxadiazole-Linked Analogs (Compounds 18–24, 26)
  • Structures : Feature a 1,3,4-oxadiazole linker between the benzamide and dihydrobenzo[b][1,4]dioxin (e.g., compounds 18–24 in and ). Examples include:
    • N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18)
    • N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)
  • Synthesis : Prepared via general methods A/B using substituted benzoic acids, oxalyl anhydride, and catalysts (e.g., 4B or 4C) .
  • Key Differences :
    • The oxadiazole linker introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.
    • Substituents like thiomethoxy (18) or trifluoromethyl (19) modulate electronic properties and steric bulk, influencing target affinity .
Velsecorat (AZD7594)
  • Structure : Contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a benzamide via a complex indazole-propoxy chain.
  • Key Differences :
    • The extended indazole-propoxy chain and additional fluorinated groups enhance receptor selectivity and potency, distinguishing it from simpler benzamide analogs .
Key Observations:
  • Substituent Impact : Fluorine’s small size and high electronegativity may enhance metabolic stability and binding precision compared to bulkier groups (e.g., chloro, trifluoromethyl) .
  • Synthetic Accessibility : Oxadiazole-linked compounds exhibit moderate yields (24–60%), while direct amide couplings (e.g., 4-chloro analog) may offer higher simplicity .

Biological Activity

3,4-Difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has shown significant binding affinities for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are critical for its potential antidepressant effects.

Antidepressant Activity

Research indicates that compounds similar to this compound demonstrate notable antidepressant-like activity in various animal models. For instance, a study evaluated derivatives with similar structures and reported that certain compounds significantly reduced immobility time in the forced swimming test (FST) and tail suspension test (TST), suggesting their potential as antidepressants .

Toxicological Profile

The compound's safety profile has also been evaluated. It is essential to note that compounds in this class can exhibit toxicity at certain doses. For example, acute toxicity studies indicate that similar compounds may cause skin irritation and harmful effects if ingested .

Binding Affinities

The following table summarizes the binding affinities of related compounds at serotonin receptors:

Compound Name5-HT1A Ki (nM)5-HT2A Ki (nM)
This compoundTBDTBD
Compound A170.71
Compound B251.5

Toxicity Data

Study ReferenceCompound NameToxicity Effect
This compoundHarmful if swallowed; causes skin irritation
Related Compound AMild toxicity observed

Case Study 1: Antidepressant Evaluation

In a controlled study involving various benzodioxin derivatives, researchers found that one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor and showed significant antidepressant-like effects in FST and TST . This suggests that structural modifications can enhance biological activity.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on similar compounds revealed that they could cause skin irritation and other adverse effects at high concentrations . This highlights the importance of evaluating safety profiles for new derivatives.

Q & A

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Temperature control to avoid side reactions (e.g., decomposition of fluorinated groups).
  • Stoichiometric ratios of reagents to minimize byproducts.

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Standard characterization methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted starting materials (e.g., aromatic protons at δ 6.8–7.5 ppm for benzamide; dihydrodioxin protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 416.5) .
  • HPLC : Retention time consistency and peak symmetry (>95% purity) .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities in stereochemistry or regiochemistry .

What biological targets or pathways are associated with this compound, and how are these activities validated?

Basic Research Question
The compound shares structural motifs with known modulators:

  • PDE4 Inhibition : Fluorinated benzamides disrupt cyclic nucleotide signaling, validated via enzymatic assays (IC₅₀ values in nM range) .
  • Glucocorticoid Receptor Modulation : Analogous to Velsecorat (AZD7594), which binds non-steroidal GRs to suppress inflammation in asthma models .

Q. Validation Methods :

  • In vitro assays : cAMP/PDE4 activity measurements in cell lysates.
  • Binding studies : Radioligand displacement assays for receptor affinity .

How can synthetic yields of this compound be optimized, particularly when facing low yields (<30%)?

Advanced Research Question
Strategies :

  • Reagent Optimization : Replace traditional coupling agents with uronium salts (e.g., HATU) to enhance amidation efficiency .
  • Solvent Screening : Test mixed solvents (e.g., DCM:THF) to improve solubility of intermediates.
  • Temperature Gradients : Slow addition of reagents at 0°C to reduce exothermic side reactions.

Case Study : Substituting pyridine with DMAP in benzoylation steps increased yields from 24% to 37% in analogous compounds .

What structure-activity relationship (SAR) trends have been observed for fluorinated benzamide derivatives, and how can they guide analog design?

Advanced Research Question
Key SAR Insights :

Substituent Effect on Activity Source
3,4-DifluoroEnhances PDE4 binding via electronegativity
OctahydrodioxinImproves metabolic stability vs. aromatic rings
Alkyl groups on NModulates solubility and bioavailability

Q. Design Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to boost target affinity.
  • Replace dioxin with oxazepine cores to explore new bioactivity .

How does the compound’s stability vary under different storage and reaction conditions, and what analytical methods assess degradation?

Advanced Research Question
Stability Profiles :

  • Thermal Stability : Decomposition >100°C (TGA/DSC data).
  • Photostability : Susceptible to UV-induced cleavage of dioxin rings; store in amber vials .
  • Hydrolytic Stability : Amide bonds resistant to hydrolysis at pH 4–9 (HPLC monitoring over 72h) .

Q. Analytical Methods :

  • Forced Degradation Studies : Expose to acid/base/oxidative conditions and quantify degradation via LC-MS.
  • Kinetic Modeling : Arrhenius plots to predict shelf-life .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or endpoint measurements (cAMP vs. cytokine release).
  • Purity Discrepancies : Impurities >5% may skew IC₅₀ values (validate via orthogonal HPLC methods) .

Q. Mitigation Strategies :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Cross-validate findings with structurally distinct positive controls .

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